molecular formula C17H23N3O B5104334 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Cat. No. B5104334
M. Wt: 285.4 g/mol
InChI Key: HUQNEFYWZNSUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQ is a quinoline derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have anticonvulsant, anxiolytic, and sedative properties. In neuroscience, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its effects on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. In medicinal chemistry, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to enhance the activity of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. By enhancing the activity of the GABA-A receptor, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline can produce anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. In animal studies, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to reduce anxiety-like behavior in the elevated plus maze and light/dark box tests. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to produce sedative effects in the open field and rota-rod tests. In addition, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have anticonvulsant properties in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has several advantages for lab experiments, including its ease of synthesis, stability, and well-characterized pharmacological properties. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to have good oral bioavailability and brain penetration, making it a useful tool for studying the GABAergic system in vivo. However, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has some limitations, including its potential for toxicity and the need for further studies to fully understand its pharmacological properties and potential side effects.

Future Directions

The potential applications of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in various fields make it an interesting target for future research. Some possible future directions for 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline research include:
1. Development of new 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline derivatives with improved pharmacological properties, such as increased selectivity for specific GABA-A receptor subtypes.
2. Investigation of the effects of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline on other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
3. Study of the potential therapeutic applications of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression.
4. Investigation of the potential side effects and toxicity of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in animal models and human studies.
Conclusion:
In conclusion, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline may lead to the development of new drugs with improved pharmacological properties and potential therapeutic applications in neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves the reaction of 2-chloro-4-methylquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline as a yellow solid with a melting point of 116-118°C.

properties

IUPAC Name

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-12-14(21-3)5-6-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNEFYWZNSUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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